molecular formula C11H6N2O3 B2689476 MC2184 CAS No. 74901-20-5

MC2184

Cat. No.: B2689476
CAS No.: 74901-20-5
M. Wt: 214.18
InChI Key: BFMCRAXOACCPEL-UHFFFAOYSA-N
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Scientific Research Applications

MC2184 has several scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of sirtuin proteins and their role in various chemical processes.

    Biology: Employed in research to understand the biological functions of sirtuin proteins, particularly SIRT1.

    Medicine: Investigated for its potential therapeutic applications in diseases related to aging, cancer, and metabolic disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin proteins

Mechanism of Action

The mechanism of action of Chromeno[2,3-d]pyrimidine-2,4-dione derivatives involves inhibitory activity against Acetyl CoA . They also exhibit anti-inflammatory activity against MMP-2 and MMP-9 . Molecular docking studies suggest that these compounds exhibit a high binding affinity by establishing hydrogen bonds .

Future Directions

The future directions for research on Chromeno[2,3-d]pyrimidine-2,4-dione derivatives could involve further exploration of their potential biological activities, including their inhibitory activity against Acetyl CoA and anti-inflammatory activity against MMP-2 and MMP-9 . Additionally, further molecular docking studies could provide more insights into their mechanism of action .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

MC2184 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce substituted chromeno[2,3-d]pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to MC2184 include:

  • CAY10602
  • MIND4-19
  • Tenovin-6 Hydrochloride
  • Et-29
  • Splitomicin
  • Nicotinamide riboside chloride
  • 5-Feruloylquinic acid
  • Selisistat R-enantiomer

Uniqueness

This compound is unique in its specific inhibition of human recombinant SIRT1, making it a valuable compound for studying the role of sirtuin proteins in various biological processes. Its distinct chemical structure and targeted mechanism of action set it apart from other sirtuin inhibitors .

Properties

IUPAC Name

chromeno[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c14-9-7-5-6-3-1-2-4-8(6)16-10(7)13-11(15)12-9/h1-5H,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMCRAXOACCPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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